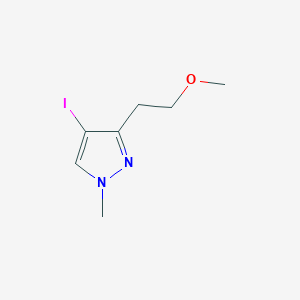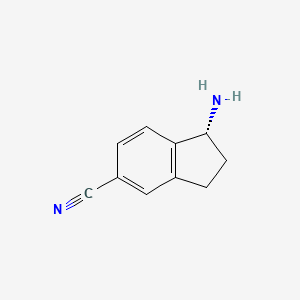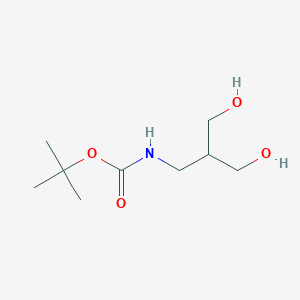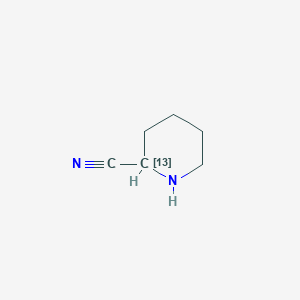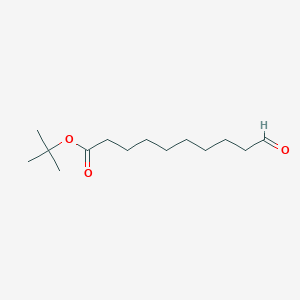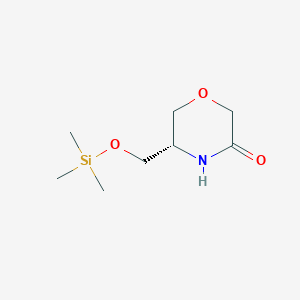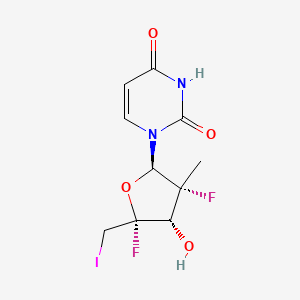
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C7H13FO It is a cyclobutanol derivative where a fluoropropyl group is attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction where an alkoxide anion generated from a fluorinated alcohol replaces a halogen atom on a cyclobutane precursor . This reaction typically requires the use of a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic strategies but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a more saturated alcohol.
Aplicaciones Científicas De Investigación
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Fluoropropan-2-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluorophenyl)cyclobutan-1-ol
- 1-(Propan-2-yl)cyclobutan-1-ol
Uniqueness
3-(2-Fluoropropan-2-yl)cyclobutan-1-ol is unique due to the presence of both a fluorine atom and a cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H13FO |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
3-(2-fluoropropan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(2,8)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
JCKCEFPOARETOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC(C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



